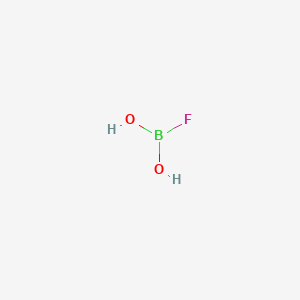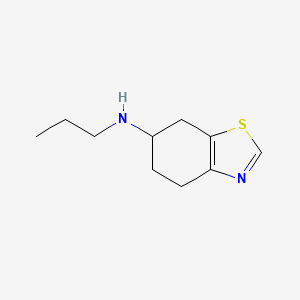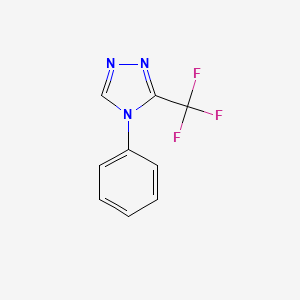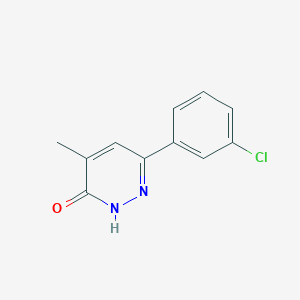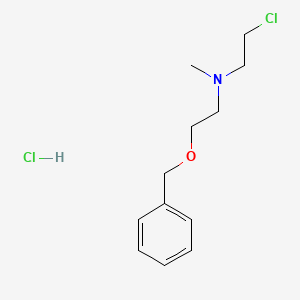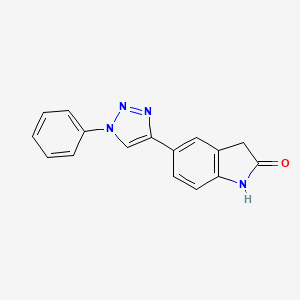![molecular formula C14H11ClN2O B8429984 8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B8429984.png)
8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-alpha]pyridine class These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
The synthesis of 8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones, followed by cyclization and functionalization steps. One common method involves the use of metal-free conditions, which are environmentally friendly and efficient . Industrial production methods often employ multi-component reactions and condensation reactions to achieve high yields and purity .
化学反応の分析
8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: Intramolecular cyclization reactions can be used to form additional rings, enhancing the compound’s structural complexity.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed from these reactions are often derivatives with enhanced biological activity or improved chemical stability.
科学的研究の応用
8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .
類似化合物との比較
8-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-alpha]pyridine derivatives, such as:
2-Ethyl-6-chloro imidazo[1,2-alpha]pyridine: This compound exhibits improved potency against multidrug-resistant tuberculosis.
Zolpidem: A well-known sedative and hypnotic agent used for the treatment of insomnia.
Alpidem: An anxiolytic agent with a similar imidazo[1,2-alpha]pyridine core structure.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
分子式 |
C14H11ClN2O |
|---|---|
分子量 |
258.70 g/mol |
IUPAC名 |
8-chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-11-5-2-4-10(8-11)13-9-17-7-3-6-12(15)14(17)16-13/h2-9H,1H3 |
InChIキー |
JZWUYNXAHCJPKA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2=CN3C=CC=C(C3=N2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
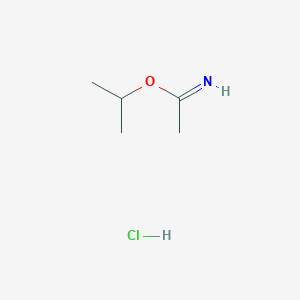
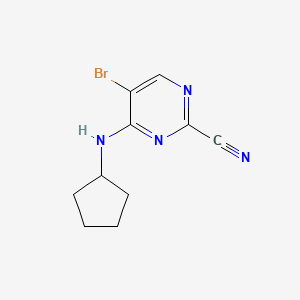
![4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-methyl-aniline](/img/structure/B8429914.png)
